4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanyl-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQNXZLDCEBDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide typically involves the condensation of 4-methylthiobenzoyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Halogenated or nitrated thiazole derivatives
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds containing thiazole and sulfonamide groups. The incorporation of these moieties into 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide enhances its effectiveness against various bacterial strains.
Case Study: Hybrid Antimicrobials
A study investigated the antibacterial activity of derivatives of N-(thiazol-2-yl)benzenesulfonamide in conjunction with cell-penetrating peptides. The results indicated that compounds with thiazole and sulfonamide structures exhibited potent antibacterial effects against both Gram-negative and Gram-positive bacteria. Notably, some derivatives demonstrated significant inhibition zones against Staphylococcus aureus and Bacillus subtilis, suggesting their potential as effective antimicrobial agents .
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10.5 (S. aureus) | S. aureus, E. coli |
| Other Derivatives | Varies | Up to 9 (B. subtilis) | B. subtilis, S. epidermidis |
Drug Development Potential
The structural characteristics of this compound make it a candidate for further drug development. Its unique combination of a methylsulfanyl group with a thiazole ring enhances its reactivity and biological profile.
Pharmaceutical Applications
Compounds featuring thiazole rings are often explored for their potential in treating various diseases, including cancer and bacterial infections. The synthesis methods for such compounds are being refined to improve yield and efficacy .
Other Therapeutic Uses
Beyond antibacterial applications, derivatives of thiazole have been studied for their anticancer properties. The presence of the thiazole moiety in this compound suggests it could also be investigated for potential anticancer activity.
Research indicates that thiazole derivatives can exhibit:
Mechanism of Action
The mechanism of action of 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide
- 1-[(2-Phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole
- 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole
Uniqueness
4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the methylsulfanyl group, which can enhance its lipophilicity and bioavailability. This structural feature may contribute to its distinct biological activities compared to other thiazole derivatives .
Biological Activity
4-(Methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article synthesizes various studies to detail the biological activity of this compound, its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, a benzamide moiety, and a methyl sulfanyl group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has been tested against various bacterial strains. Its mechanism involves the inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Antifungal Activity
The antifungal properties of this compound have also been explored. Studies suggest that it exhibits activity against Candida species and other fungi by disrupting fungal cell wall synthesis and function .
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 32 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 8.0 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For antimicrobial activity, it inhibits DHPS, while its anticancer effects are linked to the induction of apoptosis through mitochondrial pathways and modulation of key signaling proteins such as Bcl-2 .
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications on the thiazole ring and benzamide moiety significantly affect the biological activity. For instance:
- Substituents on the thiazole ring enhance antimicrobial potency.
- Electron-donating groups on the benzamide moiety improve anticancer efficacy.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the effectiveness of various thiazole derivatives against resistant strains of Staphylococcus aureus and found that compounds similar to this compound exhibited promising results in inhibiting growth at low concentrations .
- Anticancer Research : Another case study focused on the impact of this compound on MCF-7 cells. It demonstrated that treatment led to increased apoptosis markers and reduced cell viability compared to control groups .
Q & A
Q. What are the common synthetic routes for preparing 4-(methylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by coupling with the benzamide moiety. Key steps include:
- Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions in solvents like ethanol or methanol .
- Coupling Reactions : Amide bond formation between the thiazole-2-amine and 4-(methylsulfanyl)benzoyl chloride, often using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous DMF .
- Critical Conditions :
- Temperature control (e.g., 0–5°C during acyl chloride reactions to prevent side reactions) .
- Solvent selection (e.g., DMF for solubility, methanol for recrystallization) .
- Purification via column chromatography or recrystallization to isolate the final product .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of the thiazole ring (δ 7.2–7.8 ppm for aromatic protons) and methylsulfanyl group (δ 2.5 ppm for SCH3) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) and detects impurities .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 279.1) .
- X-ray Crystallography : Resolves crystal structure for SAR studies, though limited to crystalline derivatives .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus to assess MIC (Minimum Inhibitory Concentration) .
- Enzyme Inhibition Studies : Tyrosinase or kinase inhibition assays using spectrophotometric methods (e.g., inhibition of L-DOPA oxidation for tyrosinase) .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during multi-step syntheses?
Optimization strategies include:
- Coupling Reaction Efficiency : Use of LiH or NaH as a base to enhance nucleophilicity of the thiazole-2-amine .
- Solvent-Free Conditions : Microwave-assisted synthesis to reduce reaction time and improve yield (e.g., 80% yield in 30 minutes) .
- Stepwise Monitoring : Intermediate characterization via TLC or HPLC to identify bottlenecks .
Q. What strategies resolve contradictory data in biological activity studies of benzamide-thiazole derivatives?
- Dose-Response Reproducibility : Repeat assays across multiple cell lines or microbial strains to confirm activity trends .
- Structural Confirmation : Verify compound integrity post-assay using LC-MS to rule out degradation .
- Computational Validation : Molecular docking to correlate bioactivity with binding affinity to target proteins (e.g., tyrosinase) .
Q. What methods are used to study the structure-activity relationship (SAR) of this compound’s derivatives?
-
Functional Group Modifications :
Modification Impact on Activity Methylsulfanyl → Sulfonyl Enhanced enzyme inhibition but reduced solubility Thiazole → Triazole Shift from antimicrobial to anticancer activity -
Quantum Mechanical Calculations : DFT (Density Functional Theory) to predict electronic properties affecting reactivity .
-
Pharmacophore Modeling : Identify critical moieties (e.g., thiazole NH for hydrogen bonding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
